

# A Comprehensive Technical Guide to the Physicochemical Properties of Formanilide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of **formanilide**, complete with detailed experimental protocols for their determination. It is designed to serve as a valuable resource for professionals in research, and drug development who require accurate physicochemical data for this compound.

## **Core Physicochemical Data of Formanilide**

**Formanilide**, also known as N-phenylformamide, is a white crystalline solid at room temperature.[1] Its key physical properties, the melting and boiling points, are critical parameters for its purification, handling, and application in various chemical syntheses. The experimentally determined values for these properties are summarized in the table below.



Physical Property	Value (°C)	Value (°F)	Value (K)	Notes
Melting Point	46.6 - 47.5[1][2] [3]	115.9 - 117.5[1] [2]	319.8 - 320.6[2]	A range is often reported, indicative of the transition from solid to liquid.
45.0 - 49.0[4]				
46 - 48[5][6]	_			
Boiling Point	271[1][2][3][4]	520[1][2]	544[2]	At standard atmospheric pressure (760 mmHg).
166[5][6][7]	At reduced pressure (14 mmHg).			

## **Experimental Protocols for Property Determination**

Accurate determination of melting and boiling points is fundamental to characterizing a chemical compound. The following sections detail the standard methodologies for these measurements.

### **Melting Point Determination**

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the range.[8][9]

Methodology: Capillary Method

 Sample Preparation: A small amount of dry, powdered formanilide is introduced into a thinwalled capillary tube, sealed at one end. The sample is packed down to a height of 1-2 mm by tapping the tube.[9]



- Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil or a modern digital melting point apparatus).[8][9]
- Heating: The heating bath is heated gradually, with constant stirring to ensure uniform temperature distribution.[9] The heating rate should be slow, approximately 1-2°C per minute, as the melting point is approached to ensure thermal equilibrium between the sample and the bath.[8]
- Observation and Recording: The temperature at which the first drop of liquid appears is
  recorded as the beginning of the melting range. The temperature at which the last crystal
  melts is recorded as the end of the range.[8][9] For accurate results, it is advisable to
  perform a preliminary rapid determination to find the approximate melting point, followed by a
  slower, more careful measurement.[8]

### **Boiling Point Determination**

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. This temperature is dependent on the external pressure.[10]

Methodology: Micro-Reflux Method (Siwoloboff Method)

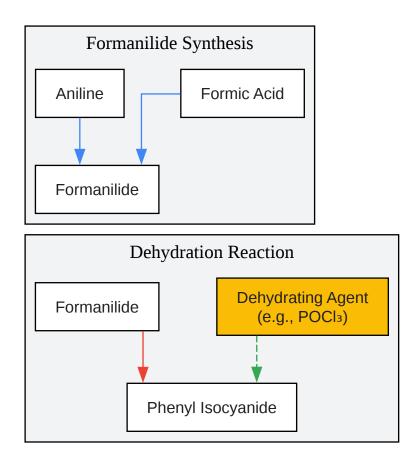
- Sample Preparation: A small volume (a few milliliters) of the liquid (in this case, molten formanilide) is placed in a small test tube (boiling tube).[10][11]
- Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the boiling tube containing the sample. The boiling tube is then attached to a thermometer, and the assembly is immersed in a heating bath.[12]
- Heating: The heating bath is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles.[11]
- Observation and Recording: Heating is continued until a rapid and continuous stream of bubbles emerges from the inverted capillary. At this point, the heating is stopped.[11][12]



• Cooling and Measurement: As the apparatus cools, the stream of bubbles will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the vapor pressure of the sample is equal to the external pressure. The temperature at this exact moment is the boiling point of the liquid at that pressure.[11][12]

# Synthetic Pathway of Formanilide and its Dehydration

**Formanilide** is a key intermediate in organic synthesis. A common industrial preparation involves the reaction of aniline with formic acid.[13] Subsequently, **formanilide** can be dehydrated to produce phenyl isocyanide, a valuable reagent in its own right.[7] The overall workflow is depicted below.



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Caption: Synthetic workflow from aniline to **formanilide** and its subsequent dehydration to phenyl isocyanide.



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